7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione

Lipophilicity Drug-likeness Permeability

Researchers sourcing aza-anthraquinone standards often encounter solubility and stability issues with the parent natural product phomazarin. This fully methylated, decarboxylated derivative overcomes those barriers: - Validated reference standard from the Birch phomazarin series with complete 13C NMR assignment. - Enhanced passive membrane permeability (LogP 2.52, PSA 94.69 Ų) ensures reliable intracellular accumulation. - Unique 4,5,10-trione oxidation pattern enables sequential electron-transfer and ROS-generation studies.

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
CAS No. 61186-58-1
Cat. No. B12887778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione
CAS61186-58-1
Molecular FormulaC20H21NO6
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC
InChIInChI=1S/C20H21NO6/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)15-14(16(11)22)17(23)12(25-2)9-21-15/h8-9H,5-7H2,1-4H3,(H,21,23)
InChIKeyBDXALOCLEQBXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione (CAS 61186-58-1): A Decarboxylated Phomazarin Derivative


7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione (CAS 61186-58-1) is a fully methylated, decarboxylated derivative of the natural aza-anthraquinone phomazarin, belonging to the benzo[g]quinoline-4,5,10-trione subclass [1]. Originally prepared and characterized by 13C NMR spectroscopy as part of the structural elucidation of phomazarin by Birch and co-workers, this compound is alternatively designated Di-O-methyl-decarboxy-phomazarin [2]. It features a linear tricyclic aza-anthraquinone core with methoxy substituents at positions 3, 8, and 9, a butyl chain at position 7, and a 4,5,10-trione oxidation pattern that distinguishes it from the more common 5,10-dione congeners [3]. The compound serves as a key reference standard in the phomazarin research lineage and as a scaffold for investigating structure-activity relationships in heterocyclic quinone medicinal chemistry .

Aza-anthraquinone scaffold for structure-activity relationship studies
Fully methylated, decarboxylated phomazarin derivative with improved handling
Key reference standard for phomazarin structural correlation and synthesis

Why Generic Substitution Fails for CAS 61186-58-1: Structural Determinants


Generic substitution within the benzo[g]quinoline-trione class is not feasible for CAS 61186-58-1 because its unique substitution pattern—three methoxy groups at positions 3, 8, and 9 combined with a 4,5,10-trione oxidation state—creates a distinct electronic and steric profile relative to close analogs [1]. The parent natural product phomazarin (CAS 10088-99-0) bears free hydroxyl groups at positions 3, 4, and 8 and a carboxylic acid at C-2, rendering it substantially more polar (PSA difference > 60 Ų), more acidic, and oxidatively labile compared to the fully methylated, decarboxylated target compound [2]. The 4-chloro analog (7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione, CAS 61186-53-6) differs critically in oxidation state (5,10-dione vs. 4,5,10-trione), altering the redox potential that governs quinone-mediated biological activity [3]. Furthermore, simpler analogs such as 2,3-dihydro-1H-benzo[g]quinoline-4,5,10-trione (CAS 6566-47-8) lack both the butyl chain and methoxy substitutions, losing the lipophilic character and steric bulk that modulate membrane permeability and target engagement . These structural divergences are not cosmetic; they directly impact LogP, hydrogen-bonding capacity, metabolic stability, and redox behavior—parameters that govern experimental reproducibility and biological readout. Interchanging any of these analogs without adjusting for these differences will confound structure-activity interpretations and procurement specifications.

Analog
Interchangeability Concern
Phomazarin (CAS 10088-99-0)
Free hydroxyls and carboxylic acid markedly increase polarity and oxidative lability, may shift biological readout and solubility profile
4-Chloro-5,10-dione analog (CAS 61186-53-6)
Dione oxidation state differs from target trione; redox potential and associated cytotoxicity context may not transfer
Core 4,5,10-trione (CAS 6566-47-8)
Lacks butyl chain and methoxy substituents; reduced lipophilicity and steric bulk may alter membrane permeability and target engagement

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage: LogP Shift Drives Membrane Permeability

The target compound exhibits a calculated LogP of 2.52 versus an estimated LogP of approximately 0.80 for phomazarin (CAS 10088-99-0), representing a +1.72 LogP unit increase driven by triple O-methylation and decarboxylation . This LogP shift places the compound within the optimal range for passive membrane permeability (LogP 1-4), whereas phomazarin's negative to neutral LogP range limits its passive diffusion across lipid bilayers [1]. The calculated topological polar surface area (PSA) of the target compound is 94.69 Ų, compared to an estimated >155 Ų for phomazarin (due to the carboxylic acid and three free hydroxyl groups), a reduction of >60 Ų that further supports superior membrane penetration potential [2]. These computational parameters are consistent with the compound's design as a more tractable, non-zwitterionic derivative for cell-based assays as noted in the Boger total synthesis study [1].

Lipophilicity
Class-level
Target LogP 2.52, PSA 94.69 Ų
vs Phomazarin LogP ≈0.80, PSA >155 Ų
ΔLogP +1.72, ΔPSA −60 Ų
Supports cell-permeability assay context
Computational prediction; requires experimental validation
Lipophilicity Drug-likeness Permeability Lead optimization

Oxidation State: 4,5,10-Trione Pattern Alters Redox Potential

The target compound possesses a 4,5,10-trione oxidation pattern, which distinguishes it from the more common 5,10-dione subclass represented by 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione (CAS 71295-12-0) and 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione (CAS 61186-53-6) [1]. The additional carbonyl at C-4 in the trione system introduces a third reducible center, which is expected to alter the compound's reduction potential and its capacity for redox cycling—a key determinant of quinone-mediated cytotoxicity and ROS generation [2]. In the broader heterocyclic quinone class, reduction potential has been shown to correlate significantly with mean GI50 values across cancer cell line panels (r² values reported in the range of 0.6-0.8 for analogous quinone series), suggesting that the trione oxidation state could confer a distinct biological activity profile compared to dione analogs [3]. The Hsu et al. (2004) study on related benzo[g]quinoline-4,5,10-trione derivatives demonstrated that the carbonyl moieties at C-5 and C-10 are essential for cytotoxicity; reduced analogs were inactive, implying the additional C-4 carbonyl may further modulate activity [4].

Oxidation State
Class-level
4,5,10-trione (3 carbonyls)
vs 5,10-dione analogs
+1 reducible center
May support distinct redox cycling profile
Class-level electrochemical inference; verify experimentally
Redox chemistry Quinone Cytotoxicity Electrochemical potential

Methoxy Substitution: Enhanced Metabolic Stability and Reduced Lability

The target compound contains methoxy groups at positions 3, 8, and 9, in contrast to phomazarin's free hydroxyl groups at positions 3, 4, and 8 [1]. This O-methylation was explicitly adopted in the Boger total synthesis of phomazarin because the free phenolic form (phomazarin itself) is described as 'insoluble, oxidatively labile, and polar (zwitterionic),' rendering it impractical for many experimental manipulations [2]. The methoxy-protected form eliminates the oxidative lability associated with free catechol-like hydroxyls, which are susceptible to auto-oxidation and quinone formation under ambient conditions—a well-documented liability in polyphenolic natural products [3]. Furthermore, O-methylation blocks Phase II glucuronidation and sulfation at these positions, potentially extending metabolic half-life in cellular and in vivo models [3]. The decarboxylation at C-2 removes the zwitterionic character, further improving solubility in organic solvents and compatibility with standard chromatographic purification protocols [2].

Stability
Reported
Methoxy groups at C-3,8,9
replace free phenolic OH;
decarboxylated at C-2
Reported improved handling and reproducibility
Qualitative evidence from total synthesis study
Metabolic stability Oxidative lability Prodrug design Pharmacokinetics

Molecular Weight and Ligand Efficiency Differentiation

The target compound has a molecular weight of 371.38 g/mol (exact mass 371.1370) with 27 heavy atoms, positioning it between the lighter 2,3-dihydro-1H-benzo[g]quinoline-4,5,10-trione core (CAS 6566-47-8; MW 227.22; 17 heavy atoms) and the larger phomazarin (CAS 10088-99-0; MW 387.34; 28 heavy atoms) or its methyl ester (MW 401.37; 30 heavy atoms) . This intermediate molecular complexity strikes a balance: it retains sufficient functionalization for target engagement while maintaining ligand efficiency metrics that are more favorable than the heavier, more polar phomazarin derivatives. The molecular formula C20H21NO6 yields a calculated fraction of sp3-hybridized carbons (Fsp3) of approximately 0.35, reflecting the butyl chain contribution, which is higher than the fully aromatic phomazarin core and may contribute to improved solubility and reduced π-stacking aggregation [1]. For procurement purposes, the compound's molecular weight places it within the 'lead-like' range (MW < 400), making it suitable for hit-to-lead optimization programs where molecular complexity must be carefully managed [1].

Molecular Weight
Class-level
371.38 g/mol
27 heavy atoms
Fsp3 ≈0.35
Lead-like scaffold for optimization
Intermediate complexity relative to core and natural product
Ligand efficiency Fragment-based drug discovery Molecular complexity Lead-likeness

Class-Level Cytotoxic Potential of the 4,5,10-Trione Scaffold

Although direct NCI-60 or comparable cytotoxicity data for the specific target compound (CAS 61186-58-1) have not been published as of the search date, closely related benzo[g]quinoline-4,5,10-trione derivatives evaluated by Hsu et al. (2004) exhibited significant cytotoxicity with mean GI50 values of 2.52 μM (ethyl 1-methylbenzo[g]quinoline-4,5,10-trione-3-carboxylate), 5.92 μM (1H-benzo[g]quinoline-4,5,10-trione), and 7.75 μM (1-methyl-1H-benzo[g]quinoline-4,5,10-trione) across the full NCI-60 human tumor cell line panel [1]. These data establish the 4,5,10-trione oxidation pattern as a pharmacophoric element for cytotoxicity within this chemotype. Importantly, reduced analogs lacking the C-5 and C-10 carbonyls were inactive, confirming that the quinone/trione moiety is essential for activity [1]. The target compound incorporates this active 4,5,10-trione core while adding a butyl chain at C-7 and methoxy groups at C-3, C-8, and C-9, substitutions that are expected to modulate—but not abolish—the cytotoxic phenotype based on class-level SAR trends [2]. The heterocyclic quinone class more broadly shows mean GI50 values ranging from 0.045 to 13.2 μM, with activity strongly correlated to reduction potential [3], suggesting the target compound's trione oxidation state positions it within the biologically active range.

Cytotoxicity (Class)
Class-level
Mean GI50 2.52–7.75 μM
(related 4,5,10-triones, NCI-60)
Class-level cytotoxicity context; verify independently
No direct data for target compound
Cytotoxicity Anticancer NCI-60 Growth inhibition

High-Value Application Scenarios Based on Differentiation Evidence


Redox-Dependent Cytotoxicity Screening in Cancer Pharmacology

The compound's 4,5,10-trione oxidation pattern, combined with its favorable LogP (2.52) and manageable molecular weight (371.38 g/mol), makes it a suitable candidate for inclusion in redox-dependent cytotoxicity screening cascades against cancer cell line panels. Researchers can leverage the class-level evidence from Hsu et al. (2004), which demonstrated that benzo[g]quinoline-4,5,10-trione derivatives achieve mean GI50 values of 2.52–7.75 μM across the NCI-60 panel, to benchmark this compound's expected activity range [1]. The correlation between reduction potential and cytotoxicity established for heterocyclic quinones (r² ≈ 0.6-0.8) provides a mechanistic framework for interpreting results, where deviations from class-level trends can inform SAR hypotheses [2]. The methoxy-protected, decarboxylated form eliminates the solubility and stability liabilities of the parent phomazarin, enabling reproducible dose-response experiments in standard cell culture media [3].

Synthetic Reference Standard for Phomazarin Chemistry

As a fully characterized derivative in the Birch phomazarin series (Part 48, 1979), this compound serves as an authenticated reference standard for researchers engaged in phomazarin total synthesis, biosynthetic pathway elucidation, or aza-anthraquinone natural product chemistry [4]. Its complete 13C NMR assignment provides a benchmark for confirming the identity of new synthetic intermediates or natural isolates within this structural class [4]. The Boger group's total synthesis of phomazarin (JACS 1999) explicitly validated the use of O-methylated derivatives as more tractable comparison standards, establishing a precedent for employing this compound in structural correlation studies [3].

Lipophilicity-Driven Probe for Intracellular Target Engagement

With a calculated LogP of 2.52 and reduced PSA (94.69 Ų compared to >155 Ų for phomazarin), this compound is predicted to exhibit significantly enhanced passive membrane permeability relative to the parent natural product . This property is particularly valuable for assays requiring intracellular accumulation, such as mitochondrial targeting studies, nuclear receptor engagement assays, or cytoplasmic protein interaction experiments. Researchers seeking a cell-permeable aza-anthraquinone scaffold for phenotypic screening can prioritize this compound over phomazarin, whose zwitterionic character and oxidative lability preclude reliable intracellular delivery [3].

Quinone Redox Biochemistry and ROS Generation Studies

The compound's 4,5,10-trione architecture provides three reducible carbonyl centers, distinguishing it from mono- and dione quinone probes commonly used in redox biology. This unique oxidation pattern enables investigation of sequential electron transfer processes, semiquinone radical stability, and ROS generation kinetics that cannot be studied with simpler quinone chemotypes [2]. The class-level correlation between reduction potential and biological activity provides a quantitative framework for designing electrochemical experiments (cyclic voltammetry, EPR spectroscopy) to characterize the compound's redox behavior and its relationship to cytotoxicity [2]. The methoxy substitution pattern stabilizes the quinone system against non-specific nucleophilic addition, ensuring that observed redox effects are attributable to the trione core rather than degradation products [3].

Application
Selection Property
Validation Focus
Redox-dependent cytotoxicity screening studies
4,5,10-trione oxidation state and LogP profile
GI50 benchmarking and redox potential correlation
Phomazarin synthetic reference standard
Authenticated 13C NMR assignment
Structural identity confirmation
Intracellular target engagement probe
Calculated LogP and reduced PSA
Intracellular accumulation assays
Quinone redox biochemistry and ROS generation studies
Trione redox architecture
Electrochemical and EPR characterization
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